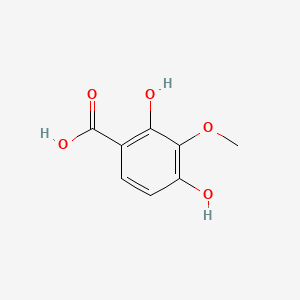

2,4-Dihydroxy-3-methoxybenzoic acid

Description

Contextualization within Phenolic Acid Research Paradigms

Phenolic acids are a significant class of plant secondary metabolites, characterized by a phenolic ring and a carboxylic acid function. nih.gov They are broadly categorized into two main groups: hydroxybenzoic acids and hydroxycinnamic acids, which are derived from C6-C1 and C6-C3 backbones, respectively. acs.org These compounds are ubiquitous in the plant kingdom, found in fruits, vegetables, seeds, and leaves, often in conjugated forms like esters or glycosides. nih.govacs.org

In academic research, phenolic acids are subjects of intense interest due to their diverse biological activities, most notably their antioxidant properties. nih.govresearchgate.net This antioxidant capacity stems from the phenol (B47542) moiety's ability to donate a hydrogen atom or an electron to scavenge free radicals, a mechanism stabilized by the resonance of the aromatic ring. nih.govresearchgate.net The number and position of hydroxyl groups on the aromatic ring are critical factors that determine the antioxidant potential of a specific phenolic acid. researchgate.netffhdj.com Beyond antioxidation, research has documented a wide array of other health-protective effects, including anti-inflammatory, antimicrobial, and anticancer activities, positioning phenolic acids as promising molecules in drug discovery. nih.govresearchgate.netmdpi.com

Overview of Substituted Benzoic Acid Derivatives in Natural Product Chemistry

Benzoic acid and its derivatives represent a vast and structurally diverse family of compounds found widely in nature, particularly in plant-based foods like fruits and berries. fruitfast.comresearchgate.net Benzoic acid itself is a simple aromatic carboxylic acid, but substitutions on the phenyl ring give rise to a multitude of compounds with varied chemical properties and biological functions. fruitfast.compreprints.org These substitutions can include hydroxyl, methoxy (B1213986), or alkyl groups, among others, and their specific placement on the ring is crucial to the molecule's activity. mdpi.comuchicago.edu

In natural product chemistry, these derivatives are recognized for their roles in plant defense mechanisms and as natural preservatives. fruitfast.com For instance, compounds like vanillic acid (4-hydroxy-3-methoxybenzoic acid) and syringic acid are common in many plants. acs.orgmdpi.com Gallic acid (3,4,5-trihydroxybenzoic acid), found in blueberries and blackcurrants, is another well-known example. fruitfast.com The study of these natural derivatives is a cornerstone of medicinal chemistry and pharmacology, as many serve as precursors or lead compounds for the development of new therapeutic agents. researchgate.netpreprints.orgnih.gov The synthetic modification of these natural scaffolds continues to be a productive strategy in the search for novel drugs. preprints.org

Current Research Landscape and Significance of 2,4-Dihydroxy-3-methoxybenzoic Acid

The research landscape for this compound is notably sparse compared to its isomers. Scientific literature provides extensive data on related compounds such as 2,4-dihydroxybenzoic acid (β-resorcylic acid), 2,3-dihydroxybenzoic acid, and various monomethoxybenzoic acids, but specific studies focusing on the 2,4-dihydroxy-3-methoxy isomer are limited.

Much of the available research focuses on the parent compound, 2,4-dihydroxybenzoic acid, which is known to possess moderate antioxidant and significant antimicrobial properties. globalresearchonline.netmdpi.com For example, studies have shown its activity against various pathogens, including E. coli and S. aureus. mdpi.com The addition and positioning of a methoxy group, as seen in this compound, would theoretically alter its electronic properties and stereochemistry, thereby influencing its biological activity. The antioxidant activity of phenolic acids is highly dependent on the substitution pattern; for instance, dihydroxybenzoic acids with hydroxyl groups in the ortho or para positions (like 2,3-DHB or 3,4-DHB) tend to show stronger antioxidant activity than those in the meta position (like 2,4-DHB). mdpi.comnih.gov

The significance of this compound, therefore, currently lies in its potential as a novel chemical entity for comparative structure-activity relationship (SAR) studies. Investigating its antioxidant, anti-inflammatory, or enzyme-inhibiting properties and comparing them to its more researched isomers could provide valuable insights into how the precise arrangement of hydroxyl and methoxy groups fine-tunes biological function. For example, studies on other substituted benzoic acids have explored their potential as inhibitors for enzymes like α-amylase and urease, suggesting a possible avenue for future research with this compound. mdpi.com The synthesis of derivatives from related structures, such as 2,4-dihydroxybenzoic acid, is an established practice, indicating that this compound could serve as a scaffold for creating novel bioactive molecules. mdpi.comyoutube.com

Structure

3D Structure

Properties

IUPAC Name |

2,4-dihydroxy-3-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O5/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3,9-10H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWZZZMBHPRRQAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1O)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90238037 | |

| Record name | 2,4-Dihydroxy-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90111-50-5 | |

| Record name | 2,4-Dihydroxy-3-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90111-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dihydroxy-3-methoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090111505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dihydroxy-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dihydroxy-m-anisic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.082.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIHYDROXY-3-METHOXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D42MZ9J4UU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Biosynthetic Pathways of 2,4 Dihydroxy 3 Methoxybenzoic Acid and Structural Analogs

Isolation and Identification from Biological Sources

Direct evidence for the isolation of 2,4-Dihydroxy-3-methoxybenzoic acid from biological sources remains elusive in the current scientific literature. Extensive searches have not yielded any reports of its identification as a natural product from plant, fungal, microbial, or lichen species. However, the presence of numerous structurally related dihydroxy and methoxybenzoic acid derivatives in various organisms suggests that its existence in nature is plausible.

Presence in Plant Kingdom Species

While this compound has not been directly isolated from plants, its structural isomer, 2-hydroxy-4-methoxy benzoic acid, has been identified in the plant Hemidesmus indicus . Furthermore, the precursor molecule, 2,4-dihydroxybenzoic acid (β-resorcylic acid), is known to occur in the plant kingdom.

Table 1: Occurrence of Structural Analogs of this compound in the Plant Kingdom

| Compound Name | Plant Species |

|---|---|

| 2-Hydroxy-4-methoxybenzoic acid | Hemidesmus indicus |

| 3,4-Dihydroxybenzoic acid | Ageratum conyzoides |

Detection in Fungal and Microbial Metabolomes

The investigation of fungal and microbial metabolomes has revealed a rich diversity of polyketide-derived aromatic compounds. While this compound has not been specifically detected, fungi are known producers of various substituted benzoic acids. The biosynthesis of these compounds is often linked to polyketide synthase (PKS) gene clusters. The identification of 3,4-dihydroxy-5-hexaprenylbenzoic acid as an intermediate in the biosynthesis of ubiquinone-6 in Saccharomyces cerevisiae highlights the capability of microorganisms to produce complex benzoic acid derivatives nih.gov.

Occurrence in Lichenized Fungi and Associated Organisms

Lichens are a symbiotic association of a fungus and an alga or cyanobacterium and are prolific producers of unique secondary metabolites. Although this compound has not been reported from lichens, these organisms are a known source of various dihydroxy and methoxybenzoic acid derivatives. The structural diversity of these compounds in lichens suggests that novel derivatives, including the subject of this article, may yet be discovered.

Enzymatic and Precursor-Dependent Biosynthetic Routes

The biosynthetic pathway leading to this compound has not been elucidated. However, based on the known biosynthesis of structurally similar aromatic compounds, a putative pathway can be proposed involving key enzymatic steps.

Investigation of Polyketide Pathway Intermediates

The carbon skeleton of many aromatic compounds, including substituted benzoic acids, is often assembled through the polyketide pathway. This pathway involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, by polyketide synthases (PKSs) to form a linear polyketide chain wikipedia.org. This chain then undergoes intramolecular cyclization and aromatization to yield a phenolic compound. For this compound, a plausible precursor would be 2,4-dihydroxybenzoic acid (β-resorcylic acid), which itself can be a product of a PKS. Type III PKSs, in particular, are known to be involved in the biosynthesis of various plant-specific benzoic acid derivatives nih.gov.

Mechanisms of O-Methylation and Demethylation in Biogenesis

The introduction of a methoxy (B1213986) group at the C3 position of a dihydroxybenzoic acid precursor is a critical step in the putative biosynthesis of this compound. This reaction is typically catalyzed by O-methyltransferases (OMTs), which utilize S-adenosyl-L-methionine (SAM) as a methyl group donor. The enzymatic methylation of hydroxyl groups is a common tailoring reaction in the biosynthesis of natural products, influencing their biological activity and stability.

Conversely, demethylation reactions, catalyzed by demethylases, can also play a role in modifying the structure of natural products. While not directly implicated in the formation of this compound from a more methylated precursor, demethylation is a known biological process for altering the substitution pattern of aromatic rings.

In the context of ubiquinone biosynthesis in Saccharomyces cerevisiae, S-adenosylmethionine has been identified as the methyl donor for the methylation of 3,4-dihydroxy-5-hexaprenylbenzoic acid, underscoring the importance of methylation in the biosynthesis of substituted benzoic acids in living organisms nih.gov.

Relationship to Other Aromatic Secondary Metabolites

This compound is a member of the diverse group of plant and microbial secondary metabolites known as aromatic compounds. Its biosynthesis is intricately linked to the central pathways that produce a wide array of other aromatic natural products. These connections primarily stem from shared precursor molecules and enzymatic machinery involved in the shikimate, phenylpropanoid, and polyketide pathways.

The core structure of this compound is benzoic acid, a fundamental building block for a vast number of secondary metabolites in plants. nih.govnih.gov The biosynthesis of benzoic acid itself can occur through multiple routes, primarily originating from the amino acid L-phenylalanine via the phenylpropanoid pathway. nih.govresearchgate.net This pathway involves the shortening of a three-carbon side chain of cinnamic acid to yield the C6-C1 carboxyl skeleton of benzoic acid. nih.govpurdue.edu This initial benzoic acid scaffold is then subject to various modifications, such as hydroxylation and methylation, to produce a variety of benzoic acid derivatives.

Furthermore, the structural features of this compound, specifically the arrangement of hydroxyl and methoxy groups on the aromatic ring, suggest a relationship with polyketide biosynthesis. Aromatic polyketides are a large class of natural products synthesized by polyketide synthases (PKSs). nih.govresearchgate.net These enzymes construct complex carbon chains through the sequential condensation of small carboxylic acid units, which then undergo cyclization and aromatization to form a diverse range of aromatic structures. scispace.comresearchgate.net The substitution pattern of this compound is consistent with the ortho- and para-hydroxylations and subsequent O-methylation commonly observed in the tailoring steps of polyketide biosynthesis. nih.gov

The relationship of this compound to other aromatic secondary metabolites can be summarized in the following key points:

Shared Precursors: The biosynthesis of the benzoic acid core likely shares intermediates with other phenylpropanoid-derived compounds, such as flavonoids, lignans, and coumarins.

Common Enzymatic Logic: The hydroxylation and methylation reactions that decorate the benzoic acid ring to form this compound are catalyzed by enzymes (e.g., hydroxylases, methyltransferases) that are also responsible for the structural diversification of a multitude of other aromatic secondary metabolites.

Table 1: Key Biosynthetic Pathways and Related Aromatic Secondary Metabolites

| Biosynthetic Pathway | Precursor(s) | Key Intermediates | Related Classes of Aromatic Secondary Metabolites |

| Shikimate Pathway | Erythrose 4-phosphate, Phosphoenolpyruvate | Shikimic acid, Chorismic acid | Aromatic amino acids (Phenylalanine, Tyrosine, Tryptophan), Salicylic (B10762653) acid |

| Phenylpropanoid Pathway | L-Phenylalanine | Cinnamic acid, p-Coumaric acid | Flavonoids, Lignans, Coumarins, Stilbenes |

| Polyketide Pathway | Acetyl-CoA, Malonyl-CoA | Poly-β-keto chains | Anthraquinones, Tetracyclines, Macrolides |

Table 2: Structural Analogs of this compound and Their Occurrence

| Compound Name | Structure | Natural Occurrence |

| Vanillic acid | 4-hydroxy-3-methoxybenzoic acid | Found in the root of Angelica sinensis and in açaí oil. wikipedia.org |

| 2,4-Dihydroxybenzoic acid | β-Resorcylic acid | Found in red sandalwood (Pterocarpus santalinus). mdpi.comsdstate.edu |

| Orsellinic acid | 2,4-dihydroxy-6-methylbenzoic acid | Present in some lichens and fungi. mdpi.com |

| 6-Methylsalicylic acid | 2-hydroxy-6-methylbenzoic acid | Occurs in Eriodictyon angustifolium and is a metabolite of Penicillium spp. mdpi.com |

| Pyrocatechuic acid | 2,3-dihydroxybenzoic acid | Occurs in Rhododendron spp. and Gentiana lutea. mdpi.com |

Synthetic Methodologies and Chemical Modifications of 2,4 Dihydroxy 3 Methoxybenzoic Acid

Total Synthesis Approaches for 2,4-Dihydroxy-3-methoxybenzoic Acid

The total synthesis of this compound has been achieved through a multi-step chemical sequence, particularly when the compound is not commercially available for use as a starting material in more complex syntheses. sci-hub.se A documented route begins with methyl 4-hydroxy-3-methoxybenzoate, proceeding through five distinct steps to yield the target acid. sci-hub.se

The synthetic sequence is initiated by the acetylation of methyl 4-hydroxy-3-methoxybenzoate using acetic anhydride. sci-hub.se Following this, a nitro group is introduced at the C-2 position of the benzene (B151609) ring using fuming nitric acid, resulting in compound 4 (see table below). This intermediate is then subjected to a reduction reaction to convert the nitro group into an amino group, followed by a diazotization reaction to yield an intermediate (compound 6 ). sci-hub.se The final step involves the hydrolysis of this intermediate under basic conditions to afford this compound (7 ). sci-hub.se This approach highlights a classical method for the regioselective introduction of functional groups onto a substituted benzene ring to achieve the desired dihydroxy-methoxy benzoic acid structure.

Derivatization and Analog Synthesis Strategies

The presence of multiple reactive sites—two hydroxyl groups and a carboxylic acid group—on the this compound scaffold allows for a variety of derivatization and analog synthesis strategies. These modifications are key to exploring structure-activity relationships and developing new chemical entities.

Regioselective functionalization is critical for selectively modifying one of the reactive groups while leaving the others untouched. The differential reactivity of the hydroxyl groups and the carboxylic acid can be exploited to achieve this selectivity. For instance, in related dihydroxy aromatic compounds like 2,4-dihydroxybenzaldehydes and 2,4-dihydroxyacetophenones, regioselective alkylation at the 4-hydroxyl group has been successfully achieved using cesium bicarbonate as a base. nih.gov This method provides the desired 4-alkoxy products with excellent regioselectivity and in high yields, minimizing the formation of bis-alkylated side products. nih.gov

The carboxylate group can also direct functionalization to specific positions on the aromatic ring. For example, in some catalytic systems, the carboxylate functionality can direct an alkyne to the ortho-C-H bond, which is then followed by elimination of the carboxylate group. scispace.com While not a direct functionalization of the carboxyl group itself, this demonstrates its influence on the molecule's reactivity. The choice of base and reaction conditions is paramount in controlling which functional group reacts. For example, esterification of the carboxylic acid can be achieved under acidic conditions, while etherification of the hydroxyl groups typically requires basic conditions.

The synthesis of alkyl ether and ester derivatives of hydroxy-methoxybenzoic acids is a common strategy for modifying their physicochemical properties. Esterification can be performed by reacting the benzoic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. rasayanjournal.co.in

The preparation of mono-O-methylated derivatives requires regioselective protection strategies. diva-portal.org One approach involves first esterifying the benzoic acid, followed by a regioselective acylation of the less-hindered hydroxyl group. diva-portal.org The remaining free hydroxyl group can then be alkylated. In a more direct approach for related trihydroxybenzoic acids, a transient borate (B1201080) protection of a vicinal diol has been used to allow for selective methylation of the remaining hydroxyl group with dimethyl sulfate, achieving a good yield of the desired mono-ether. thieme-connect.de This highlights that selective protection and deprotection strategies are essential for synthesizing specific ether derivatives of polyhydroxybenzoic acids.

Hybrid molecules, which combine the benzoic acid scaffold with other pharmacologically active moieties, are synthesized to explore potential synergistic effects and develop new therapeutic agents. This combinatorial approach is a valuable strategy in drug discovery. rasayanjournal.co.in For example, novel ester or hybrid derivatives of 3-hydroxybenzoic acid have been synthesized by coupling it with other aromatic or substituted aromatic acids using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). rasayanjournal.co.in Similarly, vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) has been used to create hybrid molecules, such as Schiff bases and pyrazole (B372694) carbohydrazides, by reacting it with various amines and hydrazides. jddtonline.infografiati.com These strategies demonstrate the potential for creating a diverse library of hybrid compounds based on the this compound core structure for biological evaluation.

Biotransformation and Chemoenzymatic Synthesis Routes

Biocatalytic methods, including the use of whole microbial cells or isolated enzymes, offer environmentally benign and highly selective alternatives to traditional chemical synthesis for producing and modifying complex aromatic compounds.

Microbial biotransformation is a promising approach for the synthesis and modification of aromatic acids. google.com Microorganisms possess a wide range of enzymes capable of performing specific reactions such as hydroxylation, demethylation, and decarboxylation on phenolic compounds. ebi.ac.ukresearchgate.net For instance, certain anaerobic bacteria are known to metabolize methoxybenzoic acids through O-demethylation, converting them into their corresponding hydroxylated derivatives. ebi.ac.ukresearchgate.net

Enzymatic dihydroxylation is another powerful tool. The Rieske dearomatizing dioxygenase, benzoate (B1203000) dioxygenase (BZDO), found in organisms like Ralstonia eutropha B9, can catalyze the cis-dihydroxylation of arenes. researchgate.netresearchgate.net This enzyme system has been shown to act on substrates like 3-methoxybenzoic acid, identifying it as a substrate for producing chiral cis-diol metabolites. researchgate.netresearchgate.net These metabolites are valuable chiral building blocks for organic synthesis. Furthermore, the combination of enzymatic reduction and chemical reaction in a one-pot chemoenzymatic synthesis has been demonstrated for converting 4-hydroxybenzoic acid into 4-hydroxybenzaldoxime with high yield, showcasing the potential of integrating biocatalysis with traditional chemistry. nih.gov These examples underscore the potential for developing microbial or chemoenzymatic processes for the synthesis or specific modification of this compound.

Compound Information Table

Enzyme-Catalyzed Transformations for Structural Diversification

The structural diversification of this compound can be achieved through highly specific and efficient enzyme-catalyzed transformations. These biocatalytic methods offer advantages over traditional chemical synthesis, including milder reaction conditions and high regioselectivity and stereoselectivity. Key enzymatic modifications include glycosylation, oxidation, and polymerization, which alter the physicochemical properties and potential bioactivities of the parent molecule.

One of the most significant enzymatic modifications is glycosylation, catalyzed by glycosyltransferases. While direct glycosylation of this compound has not been extensively documented, studies on structurally similar compounds provide strong evidence for its potential as a substrate. For instance, the UGT89A2 glycosyltransferase from Nicotiana tabacum has been shown to catalyze the O-β-glucosylation of various di- and tri-hydroxylated benzoic acid derivatives. nih.gov This enzyme exhibits a preference for 2,5-dihydroxybenzoic acid but is also active on 2,4-dihydroxybenzoic acid and 2,3-dihydroxybenzoic acid. nih.gov The reaction involves the transfer of a glucose moiety from UDP-glucose to one of the hydroxyl groups of the benzoic acid derivative. Given its substrate flexibility, it is plausible that UGT89A2 could glycosylate this compound, likely at the C4-hydroxyl group due to steric considerations imposed by the adjacent methoxy (B1213986) group.

Another important class of enzymes for modifying phenolic compounds are oxidoreductases, such as laccases and peroxidases. These enzymes are known to catalyze the oxidation of a wide range of phenolic substrates, leading to the formation of reactive phenoxy radicals. nih.gov These radicals can then undergo non-enzymatic coupling to form dimers, oligomers, and polymers. nih.govresearchgate.netgoogle.comtandfonline.com The enzymatic polymerization of various phenolic acids has been reported to enhance properties like antioxidant capacity and thermal stability. google.comtandfonline.comacs.org Although specific studies on the laccase- or peroxidase-catalyzed polymerization of this compound are scarce, the broad substrate specificity of these enzymes for methoxy-substituted phenols suggests its potential as a substrate for such transformations. nih.govoup.com

Cytochrome P450 monooxygenases represent another class of enzymes capable of modifying benzoic acid derivatives, typically through hydroxylation. researchgate.netuniprot.org For example, human cytochrome P450 enzymes are involved in the hydroxylation of salicylic (B10762653) acid to form 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid. researchgate.net While the existing hydroxyl and methoxy groups on this compound might influence the feasibility and regioselectivity of further hydroxylation, this remains a potential avenue for enzymatic diversification.

Dioxygenases are enzymes that catalyze the cleavage of aromatic rings, a key step in the microbial degradation of aromatic compounds. jmb.or.kr Catechol 1,2-dioxygenases, for instance, cleave the bond between the two hydroxyl groups of catechol-like substrates. jmb.or.kr Given that this compound possesses a catechol-like moiety (vicinal hydroxyl groups are not present, but it is a dihydroxy-aromatic compound), it could potentially be a substrate for certain dioxygenases, leading to ring-opened products. The substrate specificity of these enzymes is broad, and they have been shown to act on various substituted catechols. jmb.or.kr

The table below summarizes the potential enzyme-catalyzed transformations for the structural diversification of this compound, based on studies with structurally related compounds.

Interactive Data Table: Enzyme-Catalyzed Transformations of Benzoic Acid Derivatives

| Enzyme Class | Specific Enzyme Example | Substrate(s) | Transformation Type | Potential Product from this compound | Reference(s) |

| Glycosyltransferases | UGT89A2 (Nicotiana tabacum) | 2,4-dihydroxybenzoic acid, 2,5-dihydroxybenzoic acid, 3,4,5-trihydroxybenzoic acid | O-β-glucosylation | This compound-O-β-D-glucoside | nih.gov |

| Oxidoreductases | Laccase (Trametes versicolor), Peroxidase (Soybean) | Phenolic compounds (e.g., hydroxybenzoic acids) | Oxidative Polymerization | Poly(this compound) | nih.govnih.govresearchgate.netoup.com |

| Cytochrome P450s | Human CYP2E1, CYP2C9 | Salicylic acid | Hydroxylation | Further hydroxylated derivatives | researchgate.net |

| Dioxygenases | Catechol 1,2-dioxygenase (Rhodococcus rhodochrous) | Substituted catechols | Aromatic Ring Cleavage | Ring-opened products | jmb.or.kr |

Advanced Spectroscopic and Chromatographic Characterization of 2,4 Dihydroxy 3 Methoxybenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic compounds by providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Detailed Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of 2,4-Dihydroxy-3-methoxybenzoic acid provides distinct signals that can be assigned to each proton in the molecule. In a typical spectrum recorded in DMSO-d6, the aromatic region displays two doublets, characteristic of an AB spin system. These signals correspond to the two adjacent protons on the benzene (B151609) ring. A sharp singlet in the upfield region is indicative of the methoxy (B1213986) group's protons. Additionally, broad singlets corresponding to the acidic protons of the carboxyl and hydroxyl groups are usually observed. vu.edu.au

A reported ¹H NMR spectrum (400 MHz, DMSO-d6) showed the following chemical shifts (δ): a singlet at 3.69 ppm attributed to the three protons of the methoxy group (-OCH₃), and two doublets in the aromatic region at 6.33 ppm (J = 9.2 Hz) and 7.36 ppm (J = 9.2 Hz). researchgate.net These doublets are assigned to H-5 and H-6, respectively. The coupling constant of 9.2 Hz confirms their ortho relationship. Other reported data show similar aromatic signals at δ 7.40 (d, J = 8.0 Hz) and δ 6.42 (d, J = 8.0 Hz), with the methoxy signal at δ 3.71 (s, 3H). vu.edu.au The acidic protons for the hydroxyl and carboxylic acid groups can appear as broad singlets at chemical shifts greater than 10 ppm (e.g., δ 10.11, 11.62, 13.32). vu.edu.au

Table 1: ¹H NMR Chemical Shift Assignments for this compound (in DMSO-d6)

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Reference |

|---|---|---|---|---|

| H-5 | 6.33 | d | 9.2 | researchgate.net |

| H-6 | 7.36 | d | 9.2 | researchgate.net |

| 3-OCH₃ | 3.69 | s | N/A | researchgate.net |

| -OH, -COOH | >10 | br s | N/A | vu.edu.au |

Carbon-13 (¹³C) NMR Chemical Shift Assignments

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. For this compound, eight distinct carbon signals are expected. The spectrum will feature signals for the carboxyl carbon, the six aromatic carbons (four of which are substituted and two are proton-bearing), and the methoxy carbon.

Reported partial data for the compound (100 MHz, DMSO-d6) allows for the tentative assignment of the observed chemical shifts. researchgate.net The carboxyl carbon (C-7) is expected to be the most downfield signal. The carbons bearing hydroxyl and methoxy groups (C-2, C-3, C-4) will also be significantly downfield due to the electron-withdrawing effects of the oxygen atoms. The protonated carbons (C-5 and C-6) and the carbon to which the carboxyl group is attached (C-1) will appear at intermediate chemical shifts, while the methoxy carbon will be the most upfield signal.

Table 2: ¹³C NMR Chemical Shift Assignments for this compound (in DMSO-d6)

| Carbon Assignment | Chemical Shift (δ) [ppm] (Predicted/Reported) | Reference |

|---|---|---|

| C-1 | ~104.5 | researchgate.net |

| C-2 | ~159.0 | researchgate.net |

| C-3 | ~129.0 | researchgate.net |

| C-4 | ~159.3 | researchgate.net |

| C-5 | ~107.9 | researchgate.net |

| C-6 | ~112.8 | researchgate.net |

| C-7 (-COOH) | ~172.3 | researchgate.net |

| 3-OCH₃ | ~60 |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC)

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR experiments are crucial for confirming the structural assembly by revealing correlations between nuclei.

Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. The molecular formula for this compound is C₈H₈O₅. The theoretical exact mass for the neutral molecule is 184.03717 Da. nih.gov An HRMS analysis would aim to detect the protonated molecule [M+H]⁺ with a theoretical m/z of 185.04445 or the deprotonated molecule [M-H]⁻ with a theoretical m/z of 183.02990. The experimental measurement of this mass to within a few parts per million (ppm) of the theoretical value provides strong evidence for the compound's elemental composition.

Table 3: HRMS Data for this compound

| Ion Type | Molecular Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₈H₉O₅⁺ | 185.04445 |

| [M-H]⁻ | C₈H₇O₅⁻ | 183.02990 |

| [M+Na]⁺ | C₈H₈O₅Na⁺ | 207.02640 |

Analysis of MS/MS Fragmentation Patterns and Pathways

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its fragmentation to produce a spectrum of product ions. The resulting fragmentation pattern is a molecular fingerprint that helps to confirm the structure. For this compound ([M-H]⁻ at m/z 183), the fragmentation is expected to follow pathways common to phenolic acids. researchgate.netresearchgate.net

A primary and highly characteristic fragmentation pathway is the loss of carbon dioxide (CO₂) from the carboxyl group, a process known as decarboxylation. This would result in a major fragment ion at m/z 139. Another common fragmentation is the loss of a methyl radical (•CH₃) from the methoxy group, leading to a fragment at m/z 168. Subsequent losses, such as the elimination of water (H₂O) or carbon monoxide (CO), can also occur from these initial fragments.

Plausible Fragmentation Pathways (Negative Ion Mode):

Table 4: Predicted MS/MS Fragments for this compound ([M-H]⁻)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Formula of Fragment |

|---|---|---|---|

| 183 | 139 | CO₂ (44 Da) | C₇H₇O₃⁻ |

| 183 | 168 | •CH₃ (15 Da) | C₇H₄O₅⁻ |

| 139 | 111 | CO (28 Da) | C₆H₇O₂⁻ |

Integration with Liquid Chromatography (LC-MS/MS) and Gas Chromatography (GC-MS)

The coupling of chromatographic techniques with mass spectrometry provides a powerful tool for the identification and quantification of this compound in complex matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a highly sensitive and selective technique for analyzing phenolic compounds like this compound. In a typical LC-MS/MS workflow, the compound is first separated from other components in a sample via liquid chromatography. The separated compound then enters the mass spectrometer, where it is ionized, fragmented, and detected.

For the analysis of similar dihydroxybenzoic acid isomers, electrospray ionization (ESI) in negative mode is often employed, as it is more sensitive for these types of compounds than the positive mode. rrml.ro The precursor ion for dihydroxybenzoic acid isomers is m/z 153, which fragments to a characteristic product ion of m/z 109. rrml.ro This transition is monitored in Multiple Reaction Monitoring (MRM) mode for quantification. rrml.ro While specific LC-MS/MS data for this compound is not widely published, methods developed for its isomers, such as 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid, can be adapted. For instance, a method for these isomers utilized a Luna HILIC column with an isocratic mobile phase of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) in water. rrml.ro Another approach for a related compound, 2-hydroxy-4-methoxy benzoic acid, used a Cosmosil C18 column with a mobile phase of methanol (B129727) and ammonium formate. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another valuable technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility. This typically involves converting the polar hydroxyl and carboxylic acid groups into less polar silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS) derivatives.

A predicted GC-MS spectrum for the tris-TMS derivative of this compound is available in the Human Metabolome Database (HMDB), which can serve as a guide for identification. hmdb.ca GC-MS has been successfully used to identify a wide range of volatile compounds from various samples, including human skin emanations where related compounds like 4-hydroxy-3-methoxybenzoic acid and 2,4-dihydroxy-3,6-dimethylbenzoic acid have been detected. unl.edu

High-Performance Liquid Chromatography (HPLC) Method Development and Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of this compound.

Reverse Phase and Ultra-Performance Liquid Chromatography (UPLC) Protocols

Reverse-Phase HPLC (RP-HPLC): This is the most common mode of HPLC used for the analysis of phenolic acids. A typical RP-HPLC method for this compound would utilize a C18 column. sielc.com The mobile phase generally consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous solution, often acidified with phosphoric acid or formic acid to ensure the compound is in its protonated form, leading to better peak shape and retention. sielc.com For instance, a simple RP-HPLC method uses a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For applications requiring mass spectrometry compatibility, phosphoric acid is replaced with a volatile acid like formic acid. sielc.com

Ultra-Performance Liquid Chromatography (UPLC): UPLC systems use columns with smaller particle sizes (typically sub-2 µm), which allows for faster analysis times and improved resolution compared to traditional HPLC. Methods developed for HPLC can often be transferred to UPLC systems, which typically use columns with 3 µm particles for faster applications. sielc.com UPLC coupled with high-resolution mass spectrometry (UPLC-Q-Exactive Orbitrap MS) has been used to identify a wide range of bioactive compounds, including phenolic acids, in complex mixtures. mdpi.comscispace.com

Chromatographic Parameters for Separation and Quantification

The successful separation and quantification of this compound by HPLC depend on the careful optimization of several parameters.

| Parameter | Typical Conditions/Considerations |

| Stationary Phase | C18 columns are widely used. nih.govsielc.com Other options include mixed-mode columns like Newcrom R1, which has low silanol (B1196071) activity. sielc.com |

| Mobile Phase | A gradient or isocratic elution of acetonitrile or methanol and acidified water (with formic or phosphoric acid) is common. nih.govsielc.com |

| Flow Rate | Typically in the range of 0.5-1.0 mL/min for analytical HPLC. rrml.ronih.gov |

| Detection | UV detection is commonly used, with the wavelength set at the absorbance maximum of the compound. For related dihydroxybenzoic acids, this is often around 254 nm or 280 nm. |

| Column Temperature | Often maintained at a constant temperature (e.g., 25-30 °C) to ensure reproducible retention times. nih.gov |

| Injection Volume | Typically 5-20 µL for analytical separations. nih.gov |

For quantification, a calibration curve is constructed by plotting the peak area of the analyte against a series of known concentrations. The linearity of this curve is a critical validation parameter, with correlation coefficients (r²) greater than 0.99 being desirable. nih.gov

Scalability for Preparative Isolation and Purification

HPLC methods developed for analytical purposes can be scaled up for preparative isolation to obtain larger quantities of pure this compound. This is crucial for further structural elucidation, biological activity testing, or use as an analytical standard. chromatographyonline.com

The process of scaling up involves adjusting the column diameter, flow rate, and sample load while maintaining the same linear velocity of the mobile phase to preserve the separation. Semi-preparative and preparative HPLC systems utilize larger columns and higher flow rates to handle larger sample volumes. mdpi.comsemanticscholar.org The fractions containing the target compound are collected, and the solvent is evaporated to yield the purified substance. The purity of the isolated compound is then typically verified by analytical HPLC.

Other Spectroscopic Techniques (e.g., Infrared and Raman Spectroscopy)

Infrared (IR) Spectroscopy:

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also exhibit characteristic peaks for its functional groups and aromatic ring system. Studies on similar molecules, like p-chlorobenzoic acid and 4-amino-5-chloro-2-methoxybenzoic acid, have utilized FT-Raman spectroscopy in conjunction with theoretical calculations (DFT) to assign the vibrational modes. researchgate.netresearchgate.net

Potentiometric and UV-Vis Spectrophotometric Studies of Solution Equilibria

Potentiometric Titration:

Potentiometric titration is a classical method used to determine the acid dissociation constants (pKa) of a compound. This involves titrating a solution of the acid with a strong base and monitoring the change in pH or potential. For a polyprotic acid like this compound, which has both a carboxylic acid group and two phenolic hydroxyl groups, multiple pKa values would be expected.

Studies on similar hydroxylated benzoic and cinnamic acids have employed potentiometric titrations in non-aqueous solvents like 2-propanol with a strong base such as tetrabutylammonium (B224687) hydroxide. researchgate.netchem-soc.siresearchgate.net These studies have shown that the titration curves can reveal multiple endpoints corresponding to the deprotonation of the different acidic groups. researchgate.net The determination of pKa values is crucial for understanding the behavior of the compound in different pH environments.

UV-Vis Spectrophotometry:

UV-Vis spectrophotometry can also be used to study the solution equilibria and determine pKa values. The UV-Vis absorption spectrum of this compound will change as a function of pH due to the protonation and deprotonation of the carboxylic acid and hydroxyl groups. By monitoring the absorbance at specific wavelengths across a range of pH values, the pKa values can be determined.

For example, studies on 2,4- and 2,5-dihydroxybenzaldehydes have used UV-visible spectroscopy to determine their dissociation pK values, which were found to be 6.94 and 9.28 for 2,4-dihydroxybenzaldehyde. researchgate.net Similar studies on 2,3-dihydroxybenzoic acid have also been conducted to investigate its protonation constants and complexation with metal ions. chem-soc.siresearchgate.net

Following a comprehensive search for "this compound," it has been determined that there is a significant lack of specific scientific literature and data regarding the biological and molecular interactions outlined in the request.

The search results consistently identify related but structurally distinct isomers, most notably 3,4-Dihydroxy-5-methoxybenzoic acid, 2,3-Dihydroxy-4-methoxybenzoic acid, and various other derivatives of dihydroxybenzoic acid. While a CAS number (90111-50-5) for this compound exists, and the compound is mentioned in some chemical supplier catalogs and a few studies related to synthesis or as part of larger chemical libraries, no specific data on its effects on Carbonic Anhydrase, Alpha-Glucosidase, Catechol-O-Methyl Transferase, Acetylcholinesterase, Butyrylcholinesterase, Lipoxygenase, or its ligand-binding properties could be retrieved.

One study mentions the synthesis of this compound as a starting material for creating other compounds, but does not evaluate its own biological activity. sci-hub.se Another reference indicates its potential involvement in metabolic pathways but provides no experimental data on enzyme inhibition or receptor binding. hmdb.ca

Given the strict instruction to focus solely on "this compound" and to adhere to the detailed outline, it is not possible to generate the requested scientific article without resorting to speculation or incorrectly applying data from different compounds. The required detailed research findings and data tables for the specified biological activities of this particular compound are not available in the public scientific literature based on the performed searches.

Mechanistic Investigations of Biological Activities and Molecular Interactions

Molecular Mechanisms of Cellular and Subcellular Effects

Interactions with Nucleic Acids (e.g., DNA binding and Transcription Inhibition)

The interactions of benzoic acid derivatives with nucleic acids are a key aspect of their biological activity. Some of these compounds can influence gene expression through the inhibition of enzymes that modify DNA-associated proteins. For instance, certain dihydroxybenzoic acids are known to inhibit histone deacetylases (HDACs), enzymes that play a crucial role in chromatin structure and gene transcription. By inhibiting HDACs, these compounds can alter the expression of various genes, including those involved in cell growth and proliferation. While 2,4-dihydroxybenzoic acid has been noted for this activity, its efficacy is considered lower than that of isomers like 2,3-dihydroxybenzoic acid. mdpi.com

Furthermore, the antimicrobial effects of some benzoic acid derivatives have been linked to their ability to interact directly with microbial DNA. researchgate.net In the context of transcription factor regulation, a derivative, 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME), has been shown to reduce the DNA-binding activity of nuclear factor-kappa B (NF-κB). nih.gov NF-κB is a critical transcription factor that governs the expression of genes involved in inflammation, cell survival, and immune responses. By inhibiting its ability to bind to DNA, HMBME can suppress these signaling pathways. nih.gov A related compound, 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone, has been found to downregulate poly ADP-ribose polymerase (PARP), a protein essential for DNA repair, which can indirectly affect DNA integrity and cellular responses to DNA damage. nih.gov

Influence on Cellular Processes (e.g., Apoptosis Induction in Specific Cell Lines)

Several studies have highlighted the ability of 2,4-dihydroxybenzoic acid and its related structures to induce apoptosis, or programmed cell death, in various cancer cell lines. This is a significant mechanism for its potential anti-cancer effects.

A chalcone (B49325) derivative, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone, was shown to induce apoptosis in K562 human leukemia cells. This process was characterized by the fragmentation and condensation of chromatin and a downregulation of the anti-apoptotic protein Bcl-2. nih.gov Similarly, 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone triggered mitochondria-mediated apoptosis in multiple myeloma (MM) cells. nih.gov This was evidenced by the upregulation of pro-apoptotic proteins such as cleaved-caspase-3, cleaved-caspase-9, and Bad, alongside a decrease in Bcl-2 expression. nih.gov

A closely related isomer, 3,4-dihydroxy-5-methoxybenzoic acid, which is a known metabolite of anthocyanins, inhibits the proliferation of Caco-2 colon cancer cells and induces apoptosis. medchemexpress.com This is accompanied by an increase in caspase-3 specific activity and cell cycle arrest at the G0/G1 checkpoint. medchemexpress.com

The table below summarizes key findings on the apoptosis-inducing effects of these related compounds.

| Compound | Cell Line | Key Findings | Reference |

|---|---|---|---|

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone | K562 (Human Leukemia) | Induces apoptosis; Downregulates Bcl-2 protein. | nih.gov |

| 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone | U266 (Multiple Myeloma) | Induces mitochondria-mediated apoptosis; Upregulates caspases-3 and -9. | nih.gov |

| 3,4-Dihydroxy-5-methoxybenzoic acid | Caco-2 (Colon Cancer) | Inhibits proliferation (IC50: 24.1 µM); Induces apoptosis via caspase-3 activation. | medchemexpress.comchemicalbook.com |

| 4-Hydroxy-3-methoxybenzoic acid methyl ester | LNCaP (Prostate Cancer) | Induces apoptosis by targeting the Akt/NFκB survival signaling pathway. | nih.gov |

| 3,5-dihydroxy-4-methoxybenzoic acid | Various cancer cell lines | Induces cancer cell apoptosis. | researchgate.net |

Antioxidant Mechanisms of Action (e.g., Radical Scavenging)

The antioxidant activity of phenolic acids, including 2,4-dihydroxy-3-methoxybenzoic acid, is primarily attributed to their ability to scavenge free radicals. This action is typically carried out through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). In the HAT mechanism, the phenolic antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. In the SET mechanism, the antioxidant donates an electron to the radical. rsc.org

The structure of the phenolic acid, particularly the number and position of hydroxyl (-OH) groups on the aromatic ring, is a critical determinant of its antioxidant capacity. mdpi.comnih.gov Compounds with multiple hydroxyl groups, especially those in the ortho or para positions relative to each other (e.g., 2,3-dihydroxybenzoic acid or 3,4-dihydroxybenzoic acid), generally exhibit strong antioxidant and antiradical properties. mdpi.comnih.gov In contrast, 2,4-dihydroxybenzoic acid, where the hydroxyl groups are in a meta arrangement, shows reduced antioxidant activity. nih.gov The presence of a methoxy (B1213986) (-OCH3) group can also influence activity, with studies on related compounds suggesting that its position relative to the hydroxyl groups is an important factor. nchu.edu.tw

The radical scavenging ability of various benzoic acid derivatives has been quantified using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. In one such study, 2,4-dihydroxybenzoic acid demonstrated significant, though not the highest, scavenging activity compared to other isomers.

| Compound | Assay | Concentration | Scavenging Activity (%) | Reference |

|---|---|---|---|---|

| 2,3-dihydroxybenzoic acid | DPPH | 50 µg/ml | 87.26 ± 0.874 | ijrpc.com |

| 2,4-dihydroxybenzoic acid | DPPH | 50 µg/ml | 75.99 ± 0.9646 | ijrpc.com |

| 2,5-dihydroxybenzoic acid | DPPH | 50 µg/ml | 39.13 ± 0.1181 | ijrpc.com |

| 2,6-dihydroxybenzoic acid | DPPH | 50 µg/ml | 32.4 ± 0.8908 | ijrpc.com |

| 3,5-dihydroxybenzoic acid | DPPH | 50 µg/ml | 48.71 ± 0.6180 | ijrpc.com |

Mechanisms of Antimicrobial and Antiviral Activity

Benzoic acid derivatives are recognized for their broad-spectrum antimicrobial properties. Research indicates that 2,4-dihydroxybenzoic acid possesses intrinsic antimicrobial activity. researchgate.net The mechanisms underlying the antimicrobial action of this class of compounds are multifaceted and can include the inhibition of microbial enzymes, chelation of metal ions essential for microbial growth, disruption of cell membrane integrity and permeability, and direct interference with microbial metabolism and nucleic acids. researchgate.netmdpi.com For example, vanillic acid (4-hydroxy-3-methoxybenzoic acid) and its isomers have demonstrated antimicrobial effects against various bacteria, including E. coli and S. aureus, with their toxicity linked to the generation of oxidative stress. aalto.fi

In the realm of antiviral research, various benzoic acid derivatives have been investigated. Gallic acid, a trihydroxybenzoic acid, has been proposed as a candidate for treating brain tumors and has shown activity against Herpes Simplex Virus-2 (HSV-2). While direct antiviral data for this compound is limited, related compounds have shown promise. For instance, some natural phenolic compounds are known tyrosinase inhibitors, a property that has been linked to antiviral effects in some contexts. nih.gov

Metabolic Transformations and Biotransformation Pathways

In Vitro Metabolic Fate and Metabolite Identification

Direct studies on the in vitro metabolic fate of this compound are not extensively documented. However, research on structurally similar compounds provides insight into potential biotransformation pathways. Phenolic acids are known to be metabolized by intestinal microflora and in the liver. mdpi.com

Studies on the metabolism of other dihydroxybenzoic acids can serve as a model. For example, an ex vivo study using incubated hen's eggs showed that gentisic acid (2,5-dihydroxybenzoic acid) is metabolized into 2,3,5-trihydroxybenzoic acid via hydroxylation and 2-hydroxy-5-methoxybenzoic acid via methylation. researchgate.net The same study suggested that 2,5-dihydroxy-3-methoxybenzoic acid could be a potential metabolite, indicating that hydroxylation and methylation are key metabolic reactions for these structures. researchgate.net

The metabolism of methoxybenzoic acids has also been explored. Anaerobic bacteria have been shown to metabolize 3-methoxybenzoic acid. ebi.ac.ukthegoodscentscompany.com In another study, veratric acid (3,4-dimethoxybenzoic acid) was metabolized via O-demethylation to produce 4-hydroxy-3-methoxybenzoic acid (vanillic acid). researchgate.net This suggests that demethylation is another important pathway for methoxylated benzoic acids.

Regioselectivity of Hydroxylation and Methylation Reactions

The hydroxylation and methylation of phenolic acids are often regioselective, meaning the reactions occur at specific positions on the aromatic ring, guided by enzymatic systems. Cytochrome P450 (CYP) enzymes are key in catalyzing the hydroxylation and O-demethylation of such compounds. For example, the enzyme CYP199A4 from Rhodopseudomonas palustris efficiently demethylates 4-methoxybenzoic acid at the para-position. rsc.org The introduction of a second methoxy group, as in 2,4-dimethoxybenzoic acid, is also turned over by CYP199A4, likely resulting in demethylation para to the carboxyl group to yield 2-methoxy-4-hydroxybenzoic acid. rsc.org

O-methylation is another critical metabolic transformation, often catalyzed by catechol-O-methyltransferases (COMTs). These enzymes exhibit regioselectivity that can be influenced by the substrate's structure. A study on a COMT from Mycobacterium tuberculosis demonstrated that it could methylate a variety of catechol-like substrates, including 3,4-dihydroxy-5-methoxy-benzoic acid. nih.gov The reaction often produced a mixture of regioisomers (meta- and para-methoxy products). The selectivity was substrate-dependent: some substrates were preferentially methylated at the meta position, while others were more readily modified at the para position. nih.gov The synthesis of various methyl hydroxy-methoxybenzoates also relies on regioselective methylation, highlighting that the chemical environment of the hydroxyl groups dictates the site of methylation. diva-portal.orgresearchgate.net

Interactions with Cytochrome P450 Enzymes and Other Biotransforming Systems

The interaction of phenolic compounds, including benzoic acid derivatives, with cytochrome P450 (CYP450) enzymes is a critical area of study, as these enzymes are central to the metabolism of a vast array of xenobiotics. While direct studies on this compound are limited, the behavior of structurally related compounds, such as vanillic acid (4-hydroxy-3-methoxybenzoic acid) and syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid), provides valuable insights into its potential metabolic fate and enzymatic interactions.

Phenolic acids are recognized as potential modulators of CYP450 enzymes. researchgate.net For instance, vanillic acid has been shown to interact with several CYP isoforms. Computational predictions suggest that vanillic acid is likely a non-inhibitor of major drug-metabolizing enzymes like CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. drugbank.com However, in vivo studies in rats indicated that oral administration of vanillin (B372448), a related aldehyde, can decrease the activity of CYP1A2 and increase the activity of CYP2E1, suggesting potential for drug interactions with substances metabolized by these enzymes. researchgate.net In human colon cancer cells (HT-29), vanillic acid was found to down-regulate the mRNA expression of CYP1A2 and CYP2E1, which may contribute to its anti-cancer properties. nih.gov

The biotransformation of benzoic acid derivatives is often catalyzed by CYP450 enzymes, typically involving hydroxylation or O-demethylation. The fungal enzyme CYP53 has been shown to hydroxylate benzoic acid. nih.gov A specific enzyme from Rhodopseudomonas palustris, CYP199A4, efficiently demethylates 4-methoxybenzoic acid at the para-position. rsc.org This enzyme's activity is sensitive to the substitution pattern on the aromatic ring; for example, the presence of a second methoxy group at the meta-position (as in 3,4-dimethoxybenzoic acid) reduces binding affinity and activity compared to 4-methoxybenzoic acid. rsc.org Studies using an incubated hen's egg model to investigate the metabolism of veratric acid (3,4-dimethoxybenzoic acid) showed that O-demethylation occurred exclusively at the para-methoxyl group, yielding 4-hydroxy-3-methoxybenzoic acid (vanillic acid). researchgate.net The isomeric 3-hydroxy-4-methoxybenzoic acid was not detected, indicating high regioselectivity in the biotransformation process. researchgate.net

These findings suggest that this compound would likely be a substrate for various biotransforming enzymes, with potential for O-demethylation or further hydroxylation. Its inhibitory potential on specific CYP450 isoforms warrants direct investigation to fully understand its pharmacokinetic profile and potential for herb-drug interactions.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. For phenolic and benzoic acid derivatives, these studies have elucidated the key features responsible for activities such as antioxidant, antimicrobial, and anti-inflammatory effects.

Correlation of Substituent Effects with Biological Potency

The biological potency of benzoic acid derivatives is profoundly influenced by the number, position, and nature of substituents on the aromatic ring. frontiersin.org The antioxidant capacity, a widely studied activity, is particularly sensitive to these structural features.

The presence and position of hydroxyl (-OH) groups are crucial. Generally, antioxidant activity increases with the number of hydroxyl groups. frontiersin.org The relative position of -OH groups is also critical; ortho- and para-hydroxyl substitutions are often associated with higher antioxidant potential compared to a meta-substitution. rsc.org For example, 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid are potent antioxidants, whereas 3,5-dihydroxybenzoic acid shows very low activity. nih.gov This is often attributed to the ability to form a stable phenoxyl radical through hydrogen donation, which is facilitated by the electronic delocalization conferred by the ortho or para positioning relative to the carboxylic acid group or other hydroxyls.

However, 2,4-dihydroxybenzoic acid demonstrates surprisingly low antioxidant activity in the Ferric Reducing Antioxidant Power (FRAP) assay, a finding that highlights the complexity of substituent effects. nih.gov The low activity may be due to the formation of a strong intramolecular hydrogen bond between the ortho-hydroxyl group and the carboxylic acid function, which increases the bond dissociation enthalpy of the remaining para-hydroxyl group, making hydrogen donation less favorable.

The introduction of a methoxy (-OCH3) group, which is an electron-donating group, can have varied effects. Methylation of hydroxyl groups generally leads to a decrease in antioxidant activity, as it reduces the number of available hydrogen-donating groups. nih.gov For instance, vanillic acid (4-hydroxy-3-methoxybenzoic acid) has a significantly lower FRAP activity compared to its non-methylated counterpart, 3,4-dihydroxybenzoic acid (protocatechuic acid). nih.gov The presence of the methoxy group in this compound at the 3-position, adjacent to both hydroxyl groups, likely modulates the electronic environment of the ring and the hydrogen-donating ability of the hydroxyls, though its precise impact requires specific experimental evaluation.

QSAR studies have been employed to create models that predict biological activity based on physicochemical parameters. orientjchem.org Descriptors such as the octanol/water partition coefficient (log P), which relates to a molecule's ability to cross cell membranes, and quantum chemical parameters like the energy of the lowest unoccupied molecular orbital (LUMO), have been used to model the activity of various phenolic compounds. orientjchem.orgresearchgate.net

| Compound | Substituent Pattern | Antioxidant Activity (FRAP, TAUFe/μmol) |

| 2,3-Dihydroxybenzoic Acid | -COOH (1), -OH (2), -OH (3) | 202 ± 10.6 |

| 2,5-Dihydroxybenzoic Acid | -COOH (1), -OH (2), -OH (5) | 128 ± 6.3 |

| 3,4-Dihydroxybenzoic Acid | -COOH (1), -OH (3), -OH (4) | 52.0 ± 3.2 |

| Vanillic Acid (4-Hydroxy-3-methoxybenzoic acid) | -COOH (1), -OCH3 (3), -OH (4) | 2.29 ± 0.07 |

| 2,4-Dihydroxybenzoic Acid | -COOH (1), -OH (2), -OH (4) | 1.30 ± 0.08 |

| Syringic Acid (4-Hydroxy-3,5-dimethoxybenzoic acid) | -COOH (1), -OCH3 (3), -OH (4), -OCH3 (5) | 84.6 ± 3.7 |

Data sourced from a study on the antioxidant activity of phenolic acids. nih.gov

Optimization of Structural Features for Desired Bioactivities

Based on SAR insights, the structure of benzoic acid derivatives can be systematically modified to optimize specific biological activities. One common strategy to enhance lipophilicity and potentially improve cell membrane permeability is the esterification of the carboxylic acid group or the alkylation of hydroxyl groups. rsc.orgrsc.org

For example, the synthesis of O-alkyl derivatives of syringic acid was explored to create more lipophilic antioxidants. rsc.orgrsc.org Studies on these derivatives revealed a "cut-off" effect, where antioxidant activity increased with the length of the alkyl chain up to a certain point (e.g., five carbons) and then decreased. rsc.org This suggests an optimal balance between lipophilicity and the steric or electronic effects of the alkyl chain.

Another approach involves modifying the ring substituents to enhance potency and selectivity for a specific biological target. In the development of potent and selective inhibitors for the enzyme 12-lipoxygenase, a scaffold based on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide was identified and optimized. nih.gov This demonstrates how a fragment related to the 2-hydroxy-3-methoxy-substituted benzene (B151609) ring can be incorporated into a larger molecule to achieve a desired therapeutic effect.

For antifeedant activity against the pine weevil, SAR studies on 55 benzoic acid derivatives showed that esters of 2,4-dimethoxybenzoic acid and 3,5-dimethoxybenzoic acid were highly effective. researchgate.net This indicates that for certain biological activities, blocking the hydroxyl groups via methylation and esterifying the carboxylic acid can lead to a significant enhancement of potency.

Computational Chemistry and Molecular Modeling Approaches

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and geometry of molecules. researchgate.netresearchgate.net These calculations can predict various molecular properties with a high degree of accuracy.

Prediction of Molecular Conformations and Energetics

The conformational landscape of a molecule dictates its physical and chemical properties. For derivatives of benzoic acid, the orientation of the carboxylic acid group relative to the benzene (B151609) ring and other substituents is of particular interest. Computational methods like the Monte Carlo method combined with molecular mechanics force fields (MMFF) can be used to perform a randomized conformational search. This allows for the identification of the most stable, low-energy conformations of the molecule. researchgate.net

For similar molecules like vanillic acid (4-hydroxy-3-methoxybenzoic acid), conformational preferences are largely governed by the formation of intramolecular hydrogen bonds. researchgate.net It is expected that the hydroxyl and methoxy (B1213986) groups of 2,4-dihydroxy-3-methoxybenzoic acid would also play a crucial role in determining its preferred three-dimensional structure. The relative energies of different conformers can be calculated using DFT methods, such as B3LYP, with various basis sets to determine their population distribution at a given temperature. researchgate.netresearchgate.net

Table 1: Predicted Low-Energy Conformations of a Related Compound (Vanillic Acid)

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| 1 | 0.00 | 62.76 |

| 2 | 0.44 | 37.24 |

Data based on B3PW91/cc-pVDZ level of theory calculations for vanillic acid. researchgate.net

Theoretical Calculation of NMR Chemical Shifts and Vibrational Frequencies

Quantum chemical calculations can provide theoretical predictions of spectroscopic data, which are invaluable for interpreting experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate NMR chemical shifts (¹H and ¹³C). researchgate.netepstem.net These theoretical values can be correlated with experimental data to aid in the structural elucidation and assignment of spectral peaks. epstem.net

Similarly, theoretical vibrational frequencies can be calculated using DFT methods. researchgate.net These calculated frequencies, often scaled by an appropriate factor, can be compared with experimental FT-IR and Raman spectra to assign vibrational modes to specific molecular motions. researchgate.net The potential energy distribution (PED) analysis can further help in understanding the nature of these vibrations. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand) like this compound might interact with a biological macromolecule, such as a protein or enzyme. nih.gov These methods are crucial in drug discovery and for understanding the molecular basis of biological activity.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking predicts the preferred orientation of a ligand when it binds to a target, forming a stable complex. This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the binding site of the protein. researchgate.netjppres.com Studies on similar benzoic acid derivatives have shown that the position and nature of substituents significantly influence binding. For instance, a hydroxyl group at the ortho position (2-position) can significantly reduce or even abolish binding affinity to certain proteins, suggesting that it may cause a conformational rearrangement of the ligand-binding pocket. researchgate.net

The binding affinity, often expressed as a docking score or estimated free energy of binding (ΔG), provides a measure of the strength of the interaction. cumhuriyet.edu.tr For example, in a study on the enzyme CYP199A4, 2,4-dimethoxybenzoic acid was found to bind more weakly than some other isomers, which was attributed to steric clashes within the active site. rsc.org

Table 2: Example of Docking Results for Benzoic Acid Derivatives with a Target Protein

| Ligand | Docking Score (kcal/mol) | Key Interacting Residues |

| Gallic Acid | -6.5 | Arg213, His351, Glu216 |

| Protocatechuic Acid | -6.2 | Arg213, His351 |

| Vanillic Acid | -6.0 | Arg213, His351 |

This is a representative table based on typical molecular docking studies and does not represent actual data for this compound.

Bioinformatics and Systems Biology for Pathway and Network Analysis

Bioinformatics and systems biology offer a broader perspective by placing the interactions of a compound like this compound within the context of larger biological networks and pathways. georgetown.edu These approaches integrate data from various sources, including genomics, proteomics, and metabolomics, to understand the systemic effects of a molecule. nih.gov

By analyzing the genes and proteins that are affected by the compound, it is possible to identify the biological pathways that are modulated. nih.gov This can help in predicting the compound's potential therapeutic effects or mechanisms of action. For example, if a compound is found to interact with a key enzyme in a metabolic pathway, systems biology tools can be used to model the downstream consequences of this interaction on the entire network. This holistic approach is essential for understanding the complex biological roles of small molecules. georgetown.edu

Metabolic Pathway Mapping and Enrichment Analysis (e.g., KEGG Database)

Metabolic pathway mapping is a crucial step in understanding the biological fate and effect of a chemical compound within an organism. By identifying the pathways in which a molecule or its metabolites are involved, researchers can gain insights into its potential biological functions and interactions.

The Kyoto Encyclopedia of Genes and Genomes (KEGG) is a comprehensive database resource for understanding high-level functions and utilities of the biological system, such as the cell, the organism, and the ecosystem, from molecular-level information. genome.jp KEGG PATHWAY is a collection of manually drawn maps representing knowledge on molecular interaction, reaction, and relation networks. genome.jp In metabolomics studies, identified metabolites are often annotated using the KEGG Compound database and then mapped to the KEGG Pathway database to visualize their involvement in various metabolic processes. nih.gov

While a specific KEGG pathway map for the degradation or metabolism of this compound is not defined, studies on related compounds illustrate this process. For instance, metabolomic analyses have identified various dihydroxybenzoic acids, such as 2,3-dihydroxybenzoic acid and 3,4-dihydroxybenzoic acid (protocatechuic acid), in studies of bacterial degradation of aromatic compounds. nih.gov The degradation pathway for benzoate (B1203000) itself is well-characterized (KEGG map00362), involving multiple enzymatic steps. Furthermore, compounds like 3,4-dihydroxybenzoate are key intermediates in the degradation pathways of various other aromatic compounds, including polycyclic aromatic hydrocarbons. kegg.jpgenome.jp

Enrichment analysis is a subsequent step where pathways containing a significant number of identified metabolites are statistically highlighted. This helps to pinpoint the biological processes most perturbed by the compound or group of compounds under investigation. For example, in a study on Rhus chinensis Mill., four phenolic acids, including the isomeric 3,4-dihydroxy-5-methoxybenzoic acid, were among the bioactive compounds whose targets were analyzed for pathway enrichment, revealing significant associations with pathways like the PI3K-Akt signaling pathway. researchgate.net

Table 1: Examples of Related Benzoic Acid Derivatives and Their Mentioned Metabolic Context

| Compound Name | KEGG Compound ID | Metabolic Context / Associated Pathway | Reference(s) |

| 3,4-Dihydroxybenzoic acid (Protocatechuic acid) | C00230 | Intermediate in the degradation of various aromatic compounds (e.g., Toluene, Polycyclic aromatic hydrocarbons) | kegg.jpgenome.jp |

| 2,3-Dihydroxybenzoic acid | C00196 | Identified in metabolomic analysis of bacterial degradation of aromatics | nih.gov |

| 3,4-Dihydroxy-5-methoxybenzoic acid | - | Bioactive compound in Rhus chinensis Mill. whose targets are involved in PI3K-Akt signaling pathway | researchgate.net |

| 2-Hydroxy-4-methoxybenzoic acid | - | Substrate for the enzyme CYP199A4, which converts it to 2,4-dihydroxybenzoic acid | rsc.org |

Chemical-Protein Interaction Network Construction (e.g., STITCH Database)

To understand the broader biological impact of a chemical, it is vital to identify its protein interaction partners. Chemical-protein interaction networks provide a visual and analytical framework for exploring these relationships.

The Search Tool for Interactions of Chemicals (STITCH) is a prominent database that aggregates and integrates information on the interactions between chemicals and proteins. nih.govpsu.edu The interactions are derived from a variety of sources, including experimental data, curated database records (such as BindingDB and PharmGKB), and predictions from text mining of scientific literature. nih.govresearchgate.net STITCH assigns a confidence score to each interaction, reflecting the strength of the supporting evidence. researchgate.net These networks can reveal not only direct drug-target relationships but also broader connections, including protein-protein interactions and chemical-chemical associations, providing a systems-level view of a compound's effects. researchgate.net

A specific, publicly available STITCH interaction network for this compound has not been detailed. However, the methodology can be illustrated with other small molecules. For example, a STITCH network for a well-known drug like aspirin (B1665792) shows its primary target, prostaglandin-endoperoxide synthase 1 (PTGS1), along with other interacting proteins and related non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net This demonstrates how the tool can place a single compound within a larger context of related chemicals and biological pathways. researchgate.net The database connects proteins from numerous organisms to tens of thousands of chemicals, allowing for comprehensive, large-scale analyses. nih.gov The use of InChIKeys facilitates robust linking across different chemical databases. nih.gov

Computational Prediction of Novel Protein Targets

A primary goal of computational modeling in drug discovery is the prediction of novel protein targets for a given compound. This in silico target prediction can prioritize candidates for subsequent experimental validation, accelerating the discovery of new therapeutic applications for known molecules. nih.govresearchgate.net

The general workflow for predicting protein targets is a multi-step process: